BMS-983970

説明

特性

IUPAC Name |

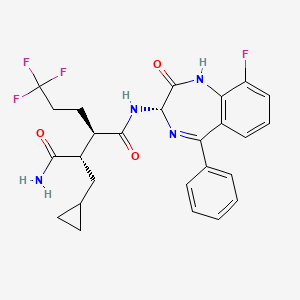

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANYIWAZSQWERN-WLENULPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-983970: A Technical Overview of a Pan-Notch Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is a key driver in the pathogenesis of various cancers, most notably T-cell acute lymphoblastic leukemia (T-ALL). BMS-983970 is an orally available small molecule that acts as a pan-Notch inhibitor, targeting all four Notch receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound and related compounds in cancer, with a focus on preclinical findings. Due to the limited public availability of detailed data for this compound, this guide incorporates data from the closely related, intravenously administered pan-Notch inhibitor, BMS-906024, which belongs to the same 1,4-benzodiazepinone series.

Core Mechanism of Action: Inhibition of Notch Signaling

The Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of Notch target genes, which promote cell proliferation, survival, and inhibit differentiation.[1]

This compound and its analog BMS-906024 are potent inhibitors of the γ-secretase complex. By blocking this critical enzyme, they prevent the release of the NICD, thereby inhibiting the downstream signaling cascade. This leads to the suppression of Notch target gene expression, resulting in anti-proliferative and pro-apoptotic effects in Notch-dependent cancer cells.

Preclinical Efficacy

In Vitro Activity

Preclinical studies on the related compound BMS-906024 have demonstrated its potent inhibitory activity against all four Notch receptors and its efficacy in various cancer cell lines.

| Target | BMS-906024 IC50 (nM) |

| Notch1 | 2 |

| Notch2 | 1 |

| Notch3 | 3 |

| Notch4 | 3 |

| Source: BioWorld[2] |

| Cell Line | Cancer Type | BMS-906024 Cellular IC50 (nM) |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | 4 |

| MDA-MB-468 | Human Breast Adenocarcinoma | 4 |

| Source: BioWorld[2] |

In Vivo Activity in Xenograft Models

The anti-tumor activity of pan-Notch inhibitors has been evaluated in various xenograft models of human cancers. The oral administration of BMS-906024 in mice bearing T-ALL or breast cancer xenografts resulted in dose-dependent inhibition of tumor growth.[3]

| Xenograft Model | Treatment | Outcome |

| T-ALL | BMS-906024 (oral) | Dose-dependent inhibition of tumor growth |

| Breast Cancer | BMS-906024 (oral) | Dose-dependent inhibition of tumor growth |

| Source: Morgan et al., 2017[3] |

In a T-ALL xenograft model (TALL-1), oral administration of BMS-906024 resulted in a dose-dependent inhibition of tumor growth, with a minimum efficacious dose of 1 mg/kg/day.[4] At this dose, nearly complete tumor stasis was observed during the treatment period.[4] Higher doses led to a significant delay in tumor growth even after treatment cessation.[4] Similar dose-dependent anti-tumor activity was observed in the MDA-MB-468 triple-negative breast cancer xenograft model.[4]

Signaling Pathway and Experimental Workflow Visualizations

Notch Signaling Pathway and Inhibition by this compound

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Preclinical Evaluation in a T-ALL Xenograft Model

Caption: Workflow for assessing in vivo efficacy in a T-ALL xenograft model.

Experimental Protocols

In Vitro Notch Inhibition Assay (General Protocol)

-

Cell Culture: Culture Notch-dependent cancer cell lines (e.g., T-ALL, MDA-MB-468) in appropriate media and conditions.

-

Compound Treatment: Plate cells in multi-well plates and treat with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as MTT, CellTiter-Glo, or direct cell counting.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

T-ALL Xenograft Model (General Protocol)

-

Cell Preparation: Culture a human T-ALL cell line (e.g., TALL-1).

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

-

Cell Implantation: Inject a defined number of T-ALL cells subcutaneously or intravenously into the mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, different doses of this compound). Administer the compound orally according to the planned schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Analyze tumor growth inhibition, comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Clinical Development

Conclusion

This compound is a promising oral pan-Notch inhibitor with a clear mechanism of action rooted in the blockade of γ-secretase and subsequent inhibition of the Notch signaling pathway. Preclinical data from the closely related compound BMS-906024 demonstrates potent anti-tumor activity in Notch-dependent cancers, particularly T-ALL. The development of oral pan-Notch inhibitors like this compound represents a significant therapeutic strategy for cancers driven by aberrant Notch signaling. Further disclosure of specific preclinical and potential clinical data for this compound will be crucial to fully delineate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. | BioWorld [bioworld.com]

- 3. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Function of BMS-983970: A Technical Guide to a Pan-Notch Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMS-983970 is an orally available small molecule that functions as a pan-Notch inhibitor. Developed as a successor to the intravenous compound BMS-906024, it belongs to the 1,4-benzodiazepinone series of gamma-secretase inhibitors.[1] The primary mechanism of action of this compound is the inhibition of the γ-secretase enzyme complex, which is crucial for the activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4). By blocking this key enzymatic step, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), thereby inhibiting the downstream signaling cascade that is implicated in the proliferation and survival of various cancer cells.[1] Preclinical evidence suggests its potential as an anti-tumor agent, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors where the Notch pathway is dysregulated.[1][2]

Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis. Its dysregulation is a known driver in several cancers.[1]

This compound exerts its function by targeting a critical activation step in this pathway. The process is as follows:

-

Ligand Binding and Initial Cleavage: The binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on a neighboring cell initiates a conformational change. This leads to the first proteolytic cleavage (S2) by ADAM metalloproteases.

-

γ-Secretase Mediated Cleavage (S3): The resulting membrane-tethered Notch fragment is a substrate for the γ-secretase complex.

-

Inhibition by this compound: this compound, as a pan-Notch inhibitor, blocks the catalytic activity of γ-secretase.

-

Suppression of Downstream Signaling: By preventing the S3 cleavage, this compound inhibits the release of the Notch Intracellular Domain (NICD). The NICD is the active signaling component that translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML) to activate the transcription of Notch target genes (e.g., HES1, c-MYC).

The inhibition of this cascade leads to cell cycle arrest and apoptosis in Notch-dependent cancer cells.[3]

Data Presentation

While specific quantitative data for this compound remains limited in publicly available literature, the information for its closely related predecessor, BMS-906024, provides valuable context for its potency.

Table 1: In Vitro Potency of the Precursor Compound BMS-906024

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| Notch1 | 2 | γ-secretase cleavage assay |

| Notch2 | 1 | γ-secretase cleavage assay |

| Notch3 | 3 | γ-secretase cleavage assay |

| Notch4 | 2 | γ-secretase cleavage assay |

| TALL-1 Cell Proliferation | Commensurate with Notch IC50s | Cell-based assay |

Data for BMS-906024, the intravenous precursor to this compound.

This compound is described as an orally active pan-Notch inhibitor, suggesting it would have a similar broad-spectrum activity against all Notch receptors.

Table 2: Preclinical In Vivo Activity of this compound

| Model | Efficacy |

|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | Anti-tumor activity demonstrated |

| Solid Tumor Xenograft | Anti-tumor activity demonstrated |

Qualitative data based on a 2014 conference abstract.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the nature of the compound and its predecessor, the following methodologies are representative of the key experiments likely used for its characterization.

In Vitro γ-Secretase Cleavage Assay

Objective: To determine the potency of this compound in inhibiting the γ-secretase-mediated cleavage of Notch receptors.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Constructs: Cells are transfected with a construct encoding a truncated form of a Notch receptor (e.g., NΔE) tagged with a reporter system (e.g., myc-tag or fused to a transcriptional activator like Gal4/VP16).[4][5] This truncated form bypasses the need for ligand-dependent S2 cleavage.

-

Treatment: Transfected cells are treated with varying concentrations of this compound.

-

Detection of Cleavage Product (NICD):

-

Western Blot: Cell lysates are analyzed by western blotting using an antibody against the tag (e.g., anti-myc) or an antibody specific to the cleaved form of Notch (e.g., Val1744 for Notch1).[6] A reduction in the NICD band indicates inhibition.

-

Reporter Gene Assay: If a Gal4/VP16 system is used with a co-transfected luciferase reporter gene, the luminescence is measured. A decrease in luminescence corresponds to the inhibition of NICD release and subsequent transcriptional activation.[5]

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the γ-secretase activity (IC50) is calculated.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

-

Cell Line: A human T-ALL cell line with a known Notch-activating mutation (e.g., TALL-1, DND-41) is used.[6][7]

-

Tumor Implantation: T-ALL cells are implanted subcutaneously or intravenously into the mice.

-

Treatment: Once tumors are established (e.g., reach a palpable size or show engraftment through bioluminescence imaging), mice are treated with this compound (administered orally) or a vehicle control.[7]

-

Monitoring:

-

Tumor volume is measured regularly with calipers (for subcutaneous models).

-

Leukemic burden can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or flow cytometry of peripheral blood.[3]

-

Animal body weight and general health are monitored as indicators of toxicity.

-

-

Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for biomarkers of Notch inhibition (e.g., decreased levels of cleaved Notch1 or Hes1 expression) by western blot or immunohistochemistry.[6]

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a pan-Notch inhibitor that functions by blocking the γ-secretase-mediated activation of Notch signaling. Its oral bioavailability represents a potential advancement over earlier intravenous inhibitors. Preclinical data, though limited in the public domain, suggests its efficacy in Notch-dependent cancers such as T-ALL. Further publication of detailed quantitative data and clinical trial results will be necessary to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Resistance mechanism to Notch inhibition and combination therapy in human T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay to Probe Proteolytic Processing of Notch by γ-Secretase | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

BMS-983970: A Technical Overview of a Pan-Notch Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-983970 is an orally bioavailable small molecule that acts as a pan-Notch inhibitor, developed by Bristol-Myers Squibb for the potential treatment of various cancers.[1] Deregulation of the Notch signaling pathway is a critical driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and other solid tumors. The Notch pathway plays a pivotal role in regulating cell proliferation, differentiation, apoptosis, and angiogenesis. Its inhibition, therefore, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the development of pan-Notch inhibitors from the same chemical class as this compound.

Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (NOTCH1-4) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor. The final cleavage is mediated by the γ-secretase enzyme complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of Notch target genes, such as those in the Hes and Hey families, which in turn regulate key cellular processes.

This compound, as a pan-Notch inhibitor, is designed to block the activity of the γ-secretase complex. By inhibiting this crucial enzyme, it prevents the cleavage of all four Notch receptors, thereby blocking the release of NICD and subsequent downstream gene transcription. This leads to a shutdown of Notch-mediated oncogenic signaling.

Quantitative Preclinical Data

While specific quantitative data for this compound is not extensively available in the public domain, data from a closely related, intravenous pan-Notch inhibitor from the same 1,4-benzodiazepinone series, BMS-906024, provides valuable insights into the expected potency and activity of this class of compounds.

In Vitro Potency of the Pan-Notch Inhibitor Series

The inhibitory activity of this class of compounds is typically assessed using cell-based reporter assays for each of the four Notch receptors.

| Compound Series Representative (BMS-906024) | Notch1 IC50 (nM) | Notch2 IC50 (nM) | Notch3 IC50 (nM) | Notch4 IC50 (nM) |

| Pan-Notch Inhibitor | 0.7 | 0.6 | 0.3 | 0.6 |

| Data is representative of the 1,4-benzodiazepinone series of pan-Notch inhibitors. |

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this class of inhibitors has been demonstrated in various xenograft models.

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| T-ALL (CUTLL1) | 50 mg/kg, weekly | ~95 | (Gavai et al., 2015) |

| Triple-Negative Breast Cancer (MDA-MB-468) | 50 mg/kg, weekly | ~70 | (Gavai et al., 2015) |

| Data is for the related compound BMS-906024 and is illustrative of the potential efficacy of the compound class. |

Experimental Protocols

Detailed experimental protocols for the evaluation of pan-Notch inhibitors like this compound are crucial for reproducible research. Below are representative methodologies.

Notch Reporter Gene Assay

Objective: To determine the in vitro potency of the inhibitor against each of the four Notch receptors.

Methodology:

-

Cell Lines: Stably transfected HEK293 cell lines, each expressing a specific Notch receptor (NOTCH1, 2, 3, or 4) and a reporter construct containing a CSL-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in DMSO and add to the cells.

-

Induce Notch signaling by co-culturing with cells expressing a Notch ligand (e.g., Jagged1 or Delta-like 1) or by using a soluble ligand.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.

-

Tumor Implantation: Subcutaneously inject a human T-ALL cell line with a known Notch-activating mutation (e.g., CUTLL1) into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at various dose levels and schedules (e.g., daily or weekly). The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This compound is a promising oral pan-Notch inhibitor that targets the fundamental mechanism of Notch signaling activation. Preclinical data from closely related compounds demonstrate potent in vitro activity against all four Notch receptors and significant in vivo efficacy in models of hematological and solid tumors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other pan-Notch inhibitors. Further research and clinical development will be crucial in determining the therapeutic potential of this compound in the treatment of Notch-dependent cancers.

References

BMS-983970: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-983970, a potent, orally bioavailable small molecule inhibitor of the Notch signaling pathway. This document consolidates key chemical properties, biological activities, and relevant experimental protocols to support ongoing and future research in oncology and other fields where Notch signaling is a critical therapeutic target.

Core Compound Information

This compound is a pan-Notch inhibitor, demonstrating activity against all four Notch receptors. Its development has been primarily focused on its potential as an anti-cancer agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While a definitive IUPAC name is not publicly available, other essential identifiers are well-documented.

| Property | Value | Source(s) |

| CAS Number | 1584713-87-0 | [1][2][3][4] |

| Molecular Formula | C26H26F4N4O3 | [1][2][4] |

| Molecular Weight | 518.5 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | ≥ 40 mg/mL in DMSO | [1] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Note: Specific melting and boiling points for this compound are not publicly available at this time.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a known driver in various cancers. The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, such as MAML, to activate the transcription of downstream target genes like those in the HES and HEY families. This compound, as a pan-Notch inhibitor, is understood to block one of the critical proteolytic cleavage steps required for NICD release, thereby preventing the activation of downstream gene expression.

Experimental Protocols

In Vitro IC50 Determination using a Notch Reporter Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the Notch signaling pathway using a cell-based reporter assay.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in appropriate media.

- Co-transfect the cells with a Notch-responsive reporter plasmid (e.g., containing multiple CSL binding sites upstream of a luciferase gene) and a constitutively active Notch receptor expression plasmid (or stimulate with a ligand-expressing cell line). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- 24 hours post-transfection, seed the cells into a 96-well plate.

- Prepare a serial dilution of this compound in culture medium.

- Treat the cells with the different concentrations of this compound, including a vehicle control (DMSO).

3. Luciferase Assay:

- After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Plot the normalized luciferase activity against the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

A[label="Cell Culture\n(e.g., HEK293T)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Co-transfection:\n- Notch Reporter (Luciferase)\n- Active Notch Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Seeding into 96-well Plates", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Treatment with Serial Dilutions\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="Incubation (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Dual-Luciferase Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Data Analysis:\nNormalization and Curve Fitting", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="IC50 Value", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}

In Vivo Anti-Tumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

1. Cell Line Selection and Implantation:

- Choose a cancer cell line with known Notch pathway activation (e.g., a T-cell acute lymphoblastic leukemia cell line).

- Implant a specific number of cells (e.g., 1 x 10^7) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).

2. Tumor Growth and Treatment Initiation:

- Monitor tumor growth regularly using calipers.

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Compound Formulation and Administration:

- Formulate this compound for oral administration. A common vehicle consists of a suspension in a mixture of solvents like DMSO, PEG300, Tween-80, and saline.

- Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle only.

4. Monitoring and Endpoint:

- Measure tumor volume and body weight regularly throughout the study.

- The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

5. Data Analysis:

- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

- Analyze the statistical significance of the observed anti-tumor effects.

Conclusion

This compound is a valuable tool for investigating the role of Notch signaling in various biological and pathological processes. Its characterization as a pan-Notch inhibitor with oral bioavailability makes it a compound of significant interest for pre-clinical and translational research. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for the scientific community. Further research and publication of detailed experimental data will continue to elucidate the full therapeutic potential of this compound.

References

BMS-983970 for T-cell Acute Lymphoblastic Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease is the aberrant activation of the Notch signaling pathway, with activating mutations in the NOTCH1 gene found in over 60% of T-ALL cases. This makes the Notch pathway a compelling therapeutic target. BMS-983970 is an oral pan-Notch inhibitor that has shown anti-tumor activity in preclinical models of T-ALL. This technical guide provides an in-depth overview of the core principles for researching this compound in the context of T-ALL, including its mechanism of action, generalized experimental protocols, and relevant data interpretation.

While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages information from the broader class of pan-Notch inhibitors, particularly gamma-secretase inhibitors (GSIs), to provide a robust framework for its investigation.

Core Mechanism of Action: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal T-cell development. In T-ALL, activating mutations often lead to ligand-independent cleavage of the NOTCH1 receptor, resulting in the continuous production of the intracellular domain of NOTCH1 (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators like MAML, driving the transcription of target genes that promote cell proliferation, survival, and differentiation arrest.

This compound, as a pan-Notch inhibitor, is designed to block the activity of gamma-secretase, a key enzyme responsible for the final cleavage step that releases NICD. By inhibiting gamma-secretase, this compound prevents the generation of active NICD, thereby suppressing the downstream oncogenic signaling cascade.

Signaling Pathway Diagram

Caption: Inhibition of the NOTCH signaling pathway by this compound.

Quantitative Data Summary

Specific preclinical data for this compound, such as IC50 values in various T-ALL cell lines and in vivo efficacy data, are not widely published. However, a comprehensive evaluation of a pan-Notch inhibitor like this compound would typically involve generating the following quantitative data:

| Data Type | T-ALL Cell Lines (Example) | Expected Outcome |

| In Vitro Potency (IC50) | Jurkat, MOLT-4, DND-41 | Nanomolar to low micromolar range |

| Cell Cycle Analysis | Jurkat, MOLT-4 | G0/G1 cell cycle arrest |

| Apoptosis Induction | Jurkat, MOLT-4 | Increased percentage of apoptotic cells |

| In Vivo Efficacy (%TGI) | T-ALL Xenograft Model | Significant tumor growth inhibition |

| Biomarker Modulation | T-ALL Xenograft Tumors | Reduction in NICD levels and downstream target genes |

%TGI: Percent Tumor Growth Inhibition

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of a pan-Notch inhibitor like this compound in T-ALL research.

Cell Viability and Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.

-

Methodology:

-

Seed T-ALL cells (e.g., Jurkat, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Notch Pathway Modulation

-

Objective: To assess the effect of this compound on the levels of cleaved NOTCH1 (NICD) and downstream target proteins.

-

Methodology:

-

Treat T-ALL cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against cleaved NOTCH1 (Val1744), HES1, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

In Vivo T-ALL Xenograft Model

-

Objective: To evaluate the anti-tumor activity of this compound in a preclinical in vivo model.

-

Methodology:

-

Implant a human T-ALL cell line (e.g., DND-41) subcutaneously into immunodeficient mice (e.g., NOD/SCID).

-

Once tumors are established, randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound orally at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors for biomarker analysis (e.g., western blot, immunohistochemistry).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound.

Logical Relationship Diagram: Mechanism of Action

Caption: The logical cascade of this compound's mechanism of action.

Conclusion

This compound represents a promising targeted therapy for T-ALL by inhibiting the aberrant Notch signaling pathway. While detailed public data on this specific compound is emerging, the established role of Notch in T-ALL and the known mechanisms of pan-Notch inhibitors provide a strong rationale for its continued investigation. The experimental framework outlined in this guide offers a comprehensive approach for researchers to further elucidate the therapeutic potential of this compound in T-ALL. Future research should focus on generating robust preclinical data to support its clinical development, potentially in combination with other targeted agents to overcome resistance and improve patient outcomes.

Investigating BMS-983970 in Solid Tumor Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BMS-983970 is an orally available, potent, small-molecule inhibitor of the pan-Notch signaling pathway. Deregulation of the Notch pathway is implicated in the oncogenesis of numerous solid tumors, including breast, non-small cell lung, and colorectal cancers, making it a compelling target for therapeutic intervention. This document provides a technical guide to the preclinical investigation of this compound in solid tumor models, based on available information.

Mechanism of Action: Inhibition of Notch Signaling

This compound functions by inhibiting γ-secretase, a key enzyme in the canonical Notch signaling cascade.[1][2] The binding of a Notch ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell initiates a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and co-activators, leading to the transcription of target genes that promote cell proliferation, survival, and inhibit differentiation.[1][2] By blocking γ-secretase, this compound prevents the release of NICD, thereby abrogating downstream Notch signaling.

Preclinical Investigation in Solid Tumor Models

While specific quantitative data from preclinical studies of this compound in solid tumor models are not extensively available in the public domain, a 2014 abstract by Gavai and colleagues from Bristol-Myers Squibb indicated that the compound was evaluated in such models.[1][3] Based on general practices for testing anti-cancer agents in xenograft models, a typical experimental workflow can be outlined.

Data Presentation

Due to the limited availability of public data, a comprehensive table of quantitative results for this compound across various solid tumor models cannot be provided at this time. Research presentations have indicated its evaluation in T-cell acute lymphoblastic leukemia (T-ALL) and solid tumor xenograft models, but specific tumor growth inhibition (TGI) percentages, dosing schedules, and corresponding tumor models have not been detailed in accessible literature.[1][3]

Experimental Protocols

The following section details a generalized experimental protocol for evaluating the efficacy of a compound like this compound in a solid tumor xenograft model. This is a representative methodology and specific parameters would be optimized for each study.

1. Cell Line Selection and Culture:

-

Cell Lines: Select human solid tumor cell lines with known Notch pathway activation status (e.g., breast cancer: MDA-MB-231, lung cancer: A549, colorectal cancer: HT-29).

-

Culture Conditions: Maintain cell lines in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Xenograft Tumor Model Establishment:

-

Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Compound Formulation: Prepare this compound for oral administration in a suitable vehicle.

-

Dosing Regimen: Administer this compound orally at various dose levels and schedules (e.g., once daily, twice daily) to determine the optimal therapeutic window. The control group receives the vehicle alone.

4. Efficacy Evaluation:

-

Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Secondary Endpoints: Monitor animal body weight as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for Notch pathway biomarkers (e.g., Hes1) or western blotting.

Logical Framework for Preclinical to Clinical Translation

The investigation of this compound follows a logical progression from understanding its fundamental mechanism to evaluating its potential as a therapeutic agent.

References

The Discovery and Development of BMS-983970: A Pan-Notch Inhibitor

For Researchers, Scientists, and Drug Development Professionals

October 19, 2025

Abstract

BMS-983970 is an orally bioavailable, potent pan-Notch inhibitor developed by Bristol Myers Squibb for the potential treatment of various cancers.[1] As a follow-on compound to the intravenous agent BMS-906024, this compound belongs to the 1,4-benzodiazepinone chemical class and targets the γ-secretase complex, a critical enzyme in the activation of Notch signaling pathways.[1] Deregulation of the Notch pathway is a known driver in several malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction: The Rationale for Targeting Notch Signaling in Oncology

The Notch signaling pathway is a highly conserved cellular communication system that plays a pivotal role in cell fate determination, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous cancers. Inappropriate activation of Notch signaling can promote uncontrolled cell growth, inhibit apoptosis, and contribute to the maintenance of cancer stem cells, which are believed to drive tumor initiation and recurrence.[1]

In T-cell acute lymphoblastic leukemia (T-ALL), activating mutations in the Notch1 gene are prevalent, leading to ligand-independent signaling and leukemogenesis. In many solid tumors, aberrant Notch signaling also contributes to tumor progression and resistance to therapy. Consequently, inhibiting the Notch pathway has emerged as a promising therapeutic strategy in oncology. This compound was developed as a pan-Notch inhibitor, designed to block the activity of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4) by targeting the γ-secretase enzyme complex responsible for their activation.[1]

Discovery and Chemical Structure

This compound emerged from a lead optimization program at Bristol Myers Squibb focused on developing potent, orally bioavailable pan-Notch inhibitors. This effort evolved from an earlier intravenous agent, BMS-906024, which demonstrated robust anti-tumor activity in preclinical models. Both compounds belong to the 1,4-benzodiazepinone class of γ-secretase inhibitors.

The chemical structure of this compound is provided below:

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][2]diazepin-3-yl)-2-((S)-1-(cyclopropyl)ethyl)-3-(3,3,3-trifluoropropyl)succinamide |

| Molecular Formula | C26H26F4N4O3 |

| Molecular Weight | 518.5 g/mol |

| CAS Number | 1584713-87-0 |

Source: Inferred from related patent literature and chemical supplier information.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex. This multi-protein complex is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of downstream target genes, such as those in the HES and HEY families. These target genes regulate cell proliferation and differentiation. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the entire downstream signaling cascade.

References

Target Validation of BMS-986278 in Oncology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a myriad of cellular processes. While the clinical development of BMS-986278 has primarily focused on fibrotic diseases, a substantial body of preclinical evidence validates LPA1 as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the target validation for BMS-986278 in cancer, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows. The data presented herein, largely derived from studies on other LPA1 antagonists due to the limited public oncology data on BMS-986278, collectively supports the rationale for exploring its therapeutic potential in various malignancies.

The Target: Lysophosphatidic Acid Receptor 1 (LPA1)

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of six G protein-coupled receptors (LPA1-6)[1]. LPA1, in particular, has been shown to be aberrantly expressed in numerous cancer cell lines and primary tumors, including breast, lung, pancreatic, prostate, and ovarian cancers[2]. Its activation by LPA initiates a cascade of downstream signaling events that contribute to key hallmarks of cancer.

Role in Oncogenesis and Progression

LPA1 signaling is intricately linked to several processes that drive tumor growth and metastasis:

-

Cell Proliferation and Survival: LPA1 activation can promote cancer cell proliferation and protect against apoptosis, thereby contributing to tumor expansion[1].

-

Cell Migration and Invasion: A crucial role of LPA1 in cancer is its ability to stimulate cell motility and invasion, facilitating the dissemination of tumor cells from the primary site[2].

-

Metastasis: Preclinical studies have demonstrated that LPA1 signaling is a key driver of metastasis to distant organs, such as bone and lung[3].

-

Tumor Microenvironment Modulation: LPA1 can influence the tumor microenvironment by promoting angiogenesis and fibrosis, creating a supportive niche for tumor progression[3].

-

Chemo- and Radio-resistance: Emerging evidence suggests that LPA1 signaling may contribute to resistance to conventional cancer therapies[1].

BMS-986278: A Potent LPA1 Antagonist

BMS-986278 is a next-generation, orally bioavailable small molecule antagonist of the LPA1 receptor[4]. It was developed to provide a more favorable safety profile compared to its predecessor, BMS-986020, particularly concerning hepatobiliary toxicity[5]. While its clinical evaluation has centered on idiopathic pulmonary fibrosis, its potent and selective inhibition of LPA1 makes it a valuable tool for investigating the role of this receptor in oncology and a potential therapeutic candidate.

Preclinical Data Supporting LPA1 as an Oncology Target

Due to the limited availability of public preclinical oncology data specifically for BMS-986278, this section summarizes key findings from studies utilizing other LPA1 antagonists, such as Ki16425 and Debio-0719, to validate LPA1 as a therapeutic target in cancer.

In Vitro Efficacy

| Assay Type | Cancer Type | LPA1 Antagonist | Key Findings | Reference |

| Cell Proliferation | Colon Cancer (DLD1 cells) | - | LPA stimulated a dose-dependent increase in cell proliferation. | [1] |

| Cell Migration | Breast Cancer (MDA-MB-231 cells) | BrP-LPA | Significantly decreased migration of MDA-MB-231 cells into a scratched monolayer. | |

| Cell Invasion | Pancreatic Cancer | Ki16198 | Effectively inhibited the migration and invasion of pancreatic cancer cell lines. | [6] |

| Colony Formation | Lung Cancer (A549 cells) | Ki16425, ono7300243 | Completely blocked LPA-induced colony formation. | [7] |

In Vivo Efficacy

| Model Type | Cancer Type | LPA1 Antagonist | Key Findings | Reference |

| Xenograft | Lung Cancer (A549 cells) | Ki16425 | Significantly reduced tumor volume. | [7] |

| Spontaneous Metastasis | Breast Cancer (4T1 cells) | Debio-0719 | Inhibited metastasis to the liver (73.0% reduction) and lungs (88.5% reduction) with no effect on primary tumor size. | [8] |

| Experimental Metastasis | Breast Cancer (MDA-MB-231T cells) | Debio-0719 | Similar metastatic inhibition as observed in the 4T1 model. | [8] |

| Orthotopic Xenograft | Breast Cancer (MDA-MB-231 cells) | BrP-LPA | Significantly decreased tumor size and reduced angiogenesis. | |

| Bone Metastasis | Breast Cancer | LPA1 shRNA | Markedly inhibited the growth of skeletal tumors (80% reduction at day 55). | [9] |

Signaling Pathways and Experimental Workflows

LPA1 Signaling Pathway in Oncology

Caption: LPA1 signaling cascade in cancer cells.

Experimental Workflow for Preclinical Evaluation of LPA1 Antagonists

Caption: A typical preclinical evaluation workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate LPA1 as an oncology target, based on methodologies reported in the literature for LPA1 antagonists.

Cell Proliferation Assay (MTS-based)

-

Cell Seeding: Plate cancer cells (e.g., DLD1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the LPA1 antagonist (e.g., Ki16425) for 1-2 hours, followed by stimulation with a pro-proliferative concentration of LPA (e.g., 10 µM). Include vehicle-treated and LPA-only controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the LPA-only control and determine the IC50 value of the antagonist.

In Vivo Xenograft Tumor Model

-

Cell Preparation: Harvest cancer cells (e.g., A549) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the LPA1 antagonist (e.g., Ki16425 at 30 mg/kg/day) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).

-

Tumor Measurement: Measure tumor volume 2-3 times per week throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for the treatment group compared to the control group.

Spontaneous Metastasis Model

-

Primary Tumor Implantation: Orthotopically implant metastatic cancer cells (e.g., 4T1) into the mammary fat pad of syngeneic mice (e.g., BALB/c).

-

Treatment Initiation: Begin treatment with the LPA1 antagonist (e.g., Debio-0719) or vehicle control at a predetermined time point after tumor implantation.

-

Primary Tumor Resection: Once the primary tumors reach a specific size, surgically resect them.

-

Metastasis Development: Allow sufficient time for metastases to develop in distant organs (e.g., lungs, liver).

-

Metastasis Quantification: Euthanize the mice and harvest the relevant organs. Quantify the metastatic burden by counting surface nodules or through histological analysis.

-

Analysis: Compare the number and size of metastases between the treatment and control groups.

Conclusion and Future Directions

The collective preclinical evidence strongly supports the validation of LPA1 as a promising therapeutic target in oncology. Antagonism of LPA1 has been shown to inhibit key cancer-promoting processes, including proliferation, migration, invasion, and metastasis, in a variety of cancer models. While the clinical development of the potent LPA1 antagonist BMS-986278 has been focused on non-oncology indications, its mechanism of action holds significant therapeutic potential for cancer treatment.

Future research should focus on evaluating BMS-986278 in a broad range of preclinical cancer models, including patient-derived xenografts, to identify specific cancer types that are most likely to respond to LPA1 inhibition. Furthermore, exploring the combination of BMS-986278 with standard-of-care chemotherapies, targeted agents, and immunotherapies could unveil synergistic anti-tumor effects and provide new therapeutic avenues for cancer patients. The robust preclinical validation of LPA1 as an oncology target provides a strong rationale for the clinical investigation of BMS-986278 in this setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 3. Bristol Myers Squibb's trial LPA1 Antagonist reduced lung function decline in Progressive Pulmonary Fibrosis patients in a phase 2 study [synapse.patsnap.com]

- 4. Admilparant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Inhibition of the Lysophosphatidic Acid Receptor 1 on Metastasis and Metastatic Dormancy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Pharmacological Profile of BMS-983970: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-983970 is an orally available, potent pan-Notch inhibitor developed by Bristol Myers Squibb for the potential treatment of various cancers. Deregulation of the Notch signaling pathway is a critical driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[1][2] this compound targets the gamma-secretase enzyme complex, which is essential for the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4). By inhibiting this key step, this compound effectively blocks the downstream signaling cascade that promotes cancer cell proliferation, survival, and resistance to therapy.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and the methodologies used for its evaluation.

Note on Data Availability: As of late 2025, specific quantitative pharmacological data for this compound remains largely within proprietary domains. The information presented herein is substantially informed by its closely related, intravenous predecessor, BMS-906024, which belongs to the same 1,4-benzodiazepinone chemical series and shares a pan-Notch inhibitory mechanism.[1][3]

Mechanism of Action: Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development and tissue homeostasis. Its aberrant activation is a known oncogenic driver.

Signaling Cascade:

-

Ligand Binding: Notch signaling is initiated by the binding of a Notch receptor (Notch1-4) to a ligand (e.g., Jagged or Delta-like) on an adjacent cell.

-

Proteolytic Cleavage: This interaction triggers two sequential proteolytic cleavages of the Notch receptor. The second cleavage is mediated by the γ-secretase enzyme complex.

-

NICD Release and Nuclear Translocation: The γ-secretase cleavage releases the Notch Intracellular Domain (NICD).

-

Transcriptional Activation: The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes that regulate cell proliferation, differentiation, and survival.[1][2]

This compound acts as a potent inhibitor of the γ-secretase complex, thereby preventing the release of NICD and blocking the entire downstream signaling cascade.[1][2]

Quantitative Pharmacological Data

While specific data for this compound is not publicly available, the following tables summarize the pharmacological data for its intravenous analog, BMS-906024. This data is considered representative of the potency of this compound.

Table 1: In Vitro Inhibitory Activity of BMS-906024

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| Notch1 | Cell-based reporter assay | 1.6 |

| Notch2 | Cell-based reporter assay | 0.7 |

| Notch3 | Cell-based reporter assay | 3.4 |

| Notch4 | Cell-based reporter assay | 2.9 |

Data sourced from Gavai et al., 2015.

Table 2: In Vivo Antitumor Efficacy of BMS-906024 in a T-ALL Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | qd x 10d; 2d off; qd x 5d | - |

| BMS-906024 (1 mg/kg) | qd x 10d; 2d off; qd x 5d | Significant |

| BMS-906024 (3 mg/kg) | qd x 10d; 2d off; qd x 5d | Dose-dependent increase |

| BMS-906024 (6 mg/kg) | qd x 10d; 2d off; qd x 5d | Robust |

Qualitative summary based on data from Gavai et al., 2015. 'qd' denotes once daily administration.

Experimental Protocols

The following are representative experimental protocols that are likely to have been used in the evaluation of this compound, based on standard methodologies for Notch inhibitors.

In Vitro Notch Reporter Assay

Objective: To determine the in vitro potency of this compound in inhibiting the signaling of each of the four Notch receptors.

Methodology:

-

Cell Lines: Stably transfected cell lines, each expressing one of the four human Notch receptors and a luciferase reporter gene under the control of a CSL-responsive promoter, are used.

-

Co-culture: The Notch-expressing reporter cells are co-cultured with cells stably expressing a Notch ligand (e.g., Jagged1).

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a relevant cancer model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human cancer cells with known Notch pathway activation (e.g., T-ALL cell lines) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally according to a predetermined dosing schedule (e.g., once daily). The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

Preclinical and Clinical Development

This compound was identified as an oral pan-Notch inhibitor with demonstrated anti-tumor activity in T-ALL and solid tumor xenograft models.[1][2] It was developed as a follow-on compound to the intravenously administered BMS-906024, which has undergone Phase 1 clinical studies.[1] The development of an oral formulation like this compound aims to provide a more convenient dosing regimen for patients. As of the latest available information, there are no publicly disclosed clinical trial results specifically for this compound.

Conclusion

This compound is a promising oral pan-Notch inhibitor with a strong preclinical rationale for its use in the treatment of Notch-dependent cancers. Its mechanism of action, targeting the fundamental γ-secretase-mediated activation of all four Notch receptors, provides a comprehensive blockade of this oncogenic pathway. While specific quantitative data for this compound remains limited in the public domain, the data from its close analog, BMS-906024, demonstrates potent and broad-spectrum anti-tumor activity. Further clinical investigation will be necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for BMS-983970 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-983970 is an orally bioavailable, potent pan-Notch inhibitor that has demonstrated anti-tumor activity in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[1][2] As a pan-Notch inhibitor, this compound targets all four Notch receptors, making it a valuable tool for investigating the role of the Notch signaling pathway in cancer biology and for preclinical evaluation as a potential therapeutic agent.[3][4] These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed protocols, data presentation, and visualization of the relevant biological pathways and experimental workflows.

Data Presentation

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 518.50 g/mol | [1] |

| Formula | C₂₆H₂₆F₄N₄O₃ | [1] |

| Solubility | ≥ 50 mg/mL in DMSO | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][5] |

| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |

Representative IC₅₀ Values of Pan-Notch Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |

| LY3039478 | Various | Solid Tumors | ~1 nM | [4] |

| BMS-906024 | Notch1, -2, -3, -4 expressing cells | Not specified | 1.6, 0.7, 3.4, 2.9 nM (respectively) | [3] |

| IMR-1 | Not specified | Not specified | 26 µM | [5] |

| IMR-1A | Not specified | Not specified | 0.5 µM | [3] |

| FLI-06 | Not specified | Not specified | Not specified | [5] |

| LY900009 | Not specified | Not specified | 0.27 nM | [5] |

Signaling Pathway

The Notch signaling pathway is a conserved signaling cascade that plays a critical role in cell fate determination, proliferation, and survival. In many cancers, this pathway is aberrantly activated. Pan-Notch inhibitors like this compound target the γ-secretase complex, a key enzyme in the activation of Notch signaling.

Caption: Inhibition of the Notch signaling pathway by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Based on its solubility, prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 50 mg/mL).[1][5]

-

Ensure the powder is completely dissolved by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[1]

Cell Culture Treatment with this compound

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (specific to the cell line)

-

This compound stock solution

-

Multi-well cell culture plates

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

-

Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

For initial experiments, a broad range of concentrations is recommended (e.g., from low nanomolar to high micromolar) to determine the effective dose range for the specific cell line.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells treated with this compound (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: A generalized workflow for assessing this compound's in vitro effects.

References

Application Notes and Protocols: Preparation of BMS-983970 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-983970, a potent pan-Notch inhibitor.[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible results in in vitro and in vivo research applications. The provided information includes the chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommendations for storage. Additionally, a diagram of the Notch signaling pathway and an experimental workflow for the preparation and use of the stock solution are presented.

Introduction to this compound

This compound is an orally available small molecule that acts as a pan-Notch inhibitor.[1][2][3] The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its deregulation is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[1][6] this compound has demonstrated anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development.[1]

Chemical Properties and Solubility

A comprehensive understanding of the chemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Weight | 518.5 g/mol | [1][4][7] |

| Formula | C₂₆H₂₆F₄N₄O₃ | [1][4][7] |

| CAS Number | 1584713-87-0 | [1][7] |

| Appearance | White to off-white solid | [1] |

| Solubility (DMSO) | ≥ 40 mg/mL | [7] |

| Solubility (Water) | < 0.1 mg/mL (insoluble) | [2][3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.185 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 518.5 g/mol x 1000 mg/g = 5.185 mg

-

-

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution with 5.185 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[2][3]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3][4]

-

Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1] For optimal stability, it is recommended to use the solution within 1 year when stored at -20°C and within 2 years when stored at -80°C.[1]

Diagrams

Simplified Notch Signaling Pathway

Caption: Simplified diagram of the Notch signaling pathway and the inhibitory action of this compound.

Experimental Workflow: this compound Stock Solution Preparation and Use

Caption: A step-by-step workflow for the preparation and experimental application of a this compound stock solution.

Safety Precautions

This compound is a potent bioactive compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed safety information. For research use only. Not for human or veterinary use.[7]

References

Application Notes and Protocols for Testing BMS-986020 Efficacy

A NOTE ON COMPOUND IDENTITY: Initial research indicates a potential discrepancy in the compound number provided. While the request specified BMS-983970, publicly available scientific literature overwhelmingly identifies this compound as a pan-Notch inhibitor. In contrast, BMS-986020 is a well-documented, potent, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) and aligns with the context of cellular assays for antagonist efficacy. Therefore, these application notes are tailored to BMS-986020 .

Introduction

BMS-986020 is a high-affinity antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways leading to cell proliferation, migration, and differentiation, contributing to tissue remodeling and fibrosis. BMS-986020 competitively inhibits the binding of LPA to LPA1, thereby mitigating these pro-fibrotic cellular responses.

These application notes provide detailed protocols for key cellular assays to evaluate the efficacy of BMS-986020 as an LPA1 antagonist. The described assays are:

-

Calcium Mobilization Assay: A functional assay to measure the inhibition of LPA-induced intracellular calcium release.

-

Dynamic Mass Redistribution (DMR) Assay: A label-free technology to assess the global cellular response to receptor activation and its inhibition.

-

"Scar-in-a-Jar" Fibrogenesis Assay: A phenotypic assay to evaluate the anti-fibrotic potential of BMS-986020 by measuring collagen deposition.

LPA1 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the LPA1 receptor.

Caption: LPA1 Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of BMS-986020 to inhibit LPA-induced intracellular calcium mobilization, a direct consequence of LPA1 activation through the Gq pathway.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Protocol:

-

Cell Culture:

-

Use Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-LPA1).

-

Seed cells at a density of 50,000 cells/well in 100 µL of culture medium into black, clear-bottom 96-well plates.[1]

-

Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

-

Dye Loading:

-

Compound Addition:

-

Aspirate the loading solution.

-

Add 100 µL of assay buffer (HBSS supplemented with 20 mM HEPES, 2.5 mM probenecid, and 500 µM Brilliant Black) to each well.[1]

-

Prepare serial dilutions of BMS-986020 in assay buffer.

-

Add the desired concentrations of BMS-986020 or vehicle control to the wells and incubate for 30 minutes at 37°C.

-

-

LPA Stimulation and Data Acquisition:

-

Place the plate in a fluorometric imaging plate reader (e.g., FlexStation).

-

Add a pre-determined concentration of LPA (typically EC80) to all wells.

-

Measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm) immediately and kinetically for at least 120 seconds.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent LPA1 antagonist, 100% inhibition).

-

Generate a concentration-response curve and calculate the IC50 value for BMS-986020 using non-linear regression.

-

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing an integrated readout of the cellular response.

Workflow:

Caption: Dynamic Mass Redistribution Assay Workflow.

Protocol:

-

Cell Culture:

-

Use CHO-LPA1 cells.

-